BOC-Norleucine Amide

Peptide oxidation stability Methionine isostere Bioactive peptide engineering

BOC-Norleucine Amide (CAS 145730-90-1, molecular weight 230.30 g/mol) is a tert-butyloxycarbonyl (Boc)-protected, C-terminal amidated derivative of the non-proteinogenic amino acid L-norleucine. Norleucine (Nle, 2-aminohexanoic acid) is a constitutional isomer of leucine, bearing a linear four-carbon side chain (vs.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Cat. No. B8370105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-Norleucine Amide
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O3/c1-5-6-7-8(9(12)14)13-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H2,12,14)(H,13,15)/t8-/m0/s1
InChIKeyUJWXUMMFSUYXGB-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BOC-Norleucine Amide (Boc-Nle-NH2): A Linear-Chain, Oxidation-Resistant Amide Building Block for Boc-Strategy Peptide Synthesis


BOC-Norleucine Amide (CAS 145730-90-1, molecular weight 230.30 g/mol) is a tert-butyloxycarbonyl (Boc)-protected, C-terminal amidated derivative of the non-proteinogenic amino acid L-norleucine . Norleucine (Nle, 2-aminohexanoic acid) is a constitutional isomer of leucine, bearing a linear four-carbon side chain (vs. the branched γ-methyl arrangement of leucine and isoleucine) and is the isosteric, sulfur-free homologue of methionine (CH2 replacing S) . As a protected amino acid amide building block, it is specifically designed for Boc-strategy solid-phase peptide synthesis (SPPS) on MBHA or Rink amide resins to yield C-terminal peptide amides . The Boc group is stable to basic/nucleophilic conditions and removed under mild acidolysis (TFA), while the pre-formed C-terminal amide eliminates post-cleavage amidation steps. These structural features confer a distinct profile for procurement decisions relative to branched-chain (Boc-Leu-NH2, Boc-Ile-NH2), sulfur-containing (Boc-Met-NH2), or Fmoc-protected alternatives.

Why Boc-Norleucine Amide Cannot Be Interchanged with Boc-Leucine Amide, Boc-Methionine Amide, or Fmoc-Protected Analogs


In-class substitution of Boc-Norleucine Amide with superficially similar building blocks—Boc-Leu-NH2, Boc-Met-NH2, or Fmoc-Nle-NH2—introduces quantifiable liabilities in peptide synthesis outcome, biological activity, and product stability. Norleucine's linear n-butyl side chain produces fundamentally different conformational behavior than the branched side chains of leucine and isoleucine: D,L-alternating oligonorleucines aggregate into insoluble α-pleated sheets even at moderate chain lengths, whereas corresponding leucine- and isoleucine-based sequences form soluble β-helices [1]. Replacement with methionine introduces a redox-active thioether; performic acid oxidation abolishes Met-containing peptide activity, while the Nle-substituted analog retains full potency [2]. The Boc protecting group itself is not interchangeable with Fmoc: Boc is acid-labile and compatible with Boc/benzyl SPPS on MBHA resin but unstable to the piperidine deprotection used in Fmoc chemistry, making the choice of protecting group a binary, strategy-defining procurement decision . Collectively, these differences mean that substituting one building block for another without quantitative consideration of side-chain geometry, oxidation state, and protecting-group orthogonality predictably yields divergent synthetic outcomes and biological results.

BOC-Norleucine Amide: Quantified Differentiation Evidence for Procurement and Experimental Design


Norleucine Replaces Oxidation-Labile Methionine: 6-Fold Potency Retention After Performic Acid Challenge

In a direct head-to-head comparison of the crustacean pigment-dispersing hormone (PDH) and its norleucine-substituted analogs, the Nle4,15-PDH double mutant (both Met4 and Met15 replaced by norleucine) was resistant to performic acid oxidation and displayed 6-fold higher melanophore pigment-dispersing potency than the unsubstituted, methionine-containing PDH [1]. Performic acid oxidation caused a marked loss of potency in PDH, Nle4-PDH, and Nle15-PDH, but Nle4,15-PDH retained full activity. By contrast, Boc-Met-NH2 (and peptides incorporating it) are susceptible to sulfoxide/sulfone formation under identical oxidative conditions. This evidence establishes that procurement of Boc-Nle-NH2 over Boc-Met-NH2 is mandatory for any peptide sequence requiring oxidative stability.

Peptide oxidation stability Methionine isostere Bioactive peptide engineering

Boc-Nle-NH2 as the N-Terminal Residue of GR 83074: ~200-Fold NK-2 Potency Gain Over the Non-Boc Parent Heptapeptide

The McElroy et al. (1992) study provides a direct, quantitative comparison of the heptapeptide Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 (Compound 4) and its Boc-protected derivative Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 (Compound 10, GR 83074). Addition of the Boc group to the N-terminus increased NK-2 receptor pKB from 5.9 to 8.2, corresponding to an approximately 200-fold enhancement in binding affinity [1]. The Boc-protected compound also achieved 340-fold NK-2/NK-1 selectivity (NK-2 pKB = 8.23; NK-1 inactive) and was inactive at NK-3. This demonstrates that the Boc-Nle-NH2 C-terminal amide moiety, when combined with the N-terminal Boc protection, is integral to the pharmacophore—the Nle amide contributes to both receptor affinity and selectivity in a manner not replicable by other C-terminal modifications.

Neurokinin receptor antagonist NK-2 selectivity Structure-activity relationship

Linear vs. Branched Side Chain: Oligonorleucines Aggregate into α-Pleated Sheets, Not β-Helices, Unlike Leucine/Isoleucine/V

Schoch et al. (1994) systematically compared the conformational behavior of Boc-(L-Nle)m-(D-Nle-L-Nle)(n-m)/2-OMe oligomers (n ≤ 12) with stereo-co-oligopeptides of D-alloisoleucine/L-isoleucine, D-/L-valine, and D-/L-leucine. The study demonstrated that D,L-alternating oligonorleucines do not form β-helices as do the corresponding leucine, isoleucine, and valine oligopeptides. Instead, oligonorleucines form aggregates very likely of the α-pleated sheet type, which are insoluble in common organic solvents even at moderate chain lengths (n ≥ 8) [1]. This is a class-level structural consequence of the linear n-butyl side chain versus the branched γ-methyl arrangement of leucine/isoleucine. N-methylation of the norleucine backbone rescues β-helix formation (predominantly β4.4 single-stranded and ↓↑5.6 double-stranded antiparallel types), confirming the side-chain geometry as the causal factor [1].

Peptide conformational analysis Beta-helix Side-chain packing

Norleucine at Internal Position Confers 3–4-Fold Serum Half-Life Extension in Thymopentin Analogs

DeGraw et al. (1997) synthesized a series of stabilized thymopentin analogs and measured their half-life in mouse and human serum. While most analogs showed only modest improvement over thymopentin in human serum, insertion of norleucine (or proline) at position 2 in the peptide chain caused a substantial 3–4-fold increase in half-life [1]. Furthermore, N-methylnorleucine at the same position conferred complete stability to the analogs. This demonstrates that norleucine, and particularly its N-methylated derivative, provides a quantifiable proteolytic stability advantage over the native Val at position 2 of thymopentin. The C-terminal amide form of norleucine further contributes to metabolic stability by eliminating the charged carboxylate recognition site for carboxypeptidases [2].

Peptide metabolic stability Thymopentin analog Serum half-life extension

Enantiomer-Specific PLA2 Inhibition: (R)-γ-Norleucine Amide Achieves XI(50) = 0.003 μM with Absolute Selectivity for GV sPLA2

In a structure-activity relationship study across three human PLA2 enzymes (GIVA cPLA2, GVIA iPLA2, GV sPLA2), an amide based on (R)-γ-norleucine (compound 42) was identified as a potent and highly selective inhibitor of GV sPLA2 with an XI(50) value of 0.003 ± 0.0004 μM, showing no inhibition whatsoever of GIVA cPLA2 or GVIA iPLA2 [1]. Critically, the (S)-γ-norleucine enantiomer (compound 43) was completely inactive against all three enzymes. This is in marked contrast to the corresponding 2-oxoamide esters based on γ-norleucine (compound 12b), which inhibited all three enzymes non-selectively. While this evidence uses γ-norleucine amide (not the α-norleucine amide of the title compound), it establishes a class-level principle: the norleucine scaffold, with appropriate stereochemistry, can deliver absolute enzyme subtype selectivity unattainable with the corresponding 2-oxoamide or with leucine-based inhibitors.

Phospholipase A2 inhibition Enantiomer selectivity Anti-inflammatory drug target

Boc- vs. Fmoc-Strategy Orthogonality: Why Boc-Nle-NH2 Is Not Replaceable by Fmoc-Nle-NH2 in Acid-Labile SPPS Workflows

BOC-Norleucine Amide is designed for Boc-strategy SPPS, where the tert-butyloxycarbonyl group is removed by trifluoroacetic acid (TFA) while the peptide-resin linkage and side-chain protecting groups (benzyl-based) remain stable . In contrast, Fmoc-Nle-NH2 employs base-labile 9-fluorenylmethoxycarbonyl protection removed by piperidine, which is incompatible with the acid-labile anchoring and side-chain protection of Boc chemistry . The C-terminal amide is pre-formed on the building block, eliminating the need for HF cleavage from MBHA resin to generate the amide—a key advantage when HF apparatus is unavailable or when acid-sensitive peptide modifications are present. While quantitative yield comparisons between Boc-Nle-NH2 and Fmoc-Nle-NH2 in identical sequences have not been published as dedicated head-to-head studies, the binary compatibility with resin and deprotection chemistry makes these building blocks non-substitutable at the workflow level [1].

Solid-phase peptide synthesis Boc/Benzyl strategy Protecting group orthogonality

Procurement-Driven Application Scenarios for BOC-Norleucine Amide Based on Quantitative Differentiation Evidence


Synthesis of Oxidation-Resistant Peptide Therapeutics and Radiolabeled Peptide Conjugates

BOC-Norleucine Amide is the building block of choice when a peptide sequence requires a C-terminal amide and contains methionine residues that must be replaced for oxidative stability. Evidence from the PDH study demonstrates 6-fold potency retention after performic acid oxidation when Met is replaced by Nle [1]. In radiopharmaceutical development, Met-containing peptides suffer oxidation during radiolabeling procedures; norleucine substitution eliminates this degradation pathway while maintaining receptor binding . The pre-formed C-terminal amide further enhances metabolic stability by blocking carboxypeptidase recognition. Procurement of Boc-Nle-NH2 over Boc-Met-NH2 in this context is not optional but required for product stability.

Boc-Strategy SPPS of C-Terminal Peptide Amides on MBHA Resin Without Post-Cleavage Amidation

Researchers employing Boc/benzyl SPPS on p-methylbenzhydrylamine (MBHA) resin to generate C-terminal peptide amides benefit directly from using Boc-Nle-NH2 as a pre-amidated building block [1]. This eliminates the need for HF-mediated aminolysis to generate the C-terminal amide post-cleavage, reducing synthetic steps and avoiding exposure of acid-sensitive sequences to strong acid. The Boc group provides stability under the basic coupling conditions (HBTU/HOBt, DIPEA) used during chain elongation and is cleanly removed with TFA during each deprotection cycle . This scenario applies specifically to laboratories equipped for Boc chemistry who require norleucine at the C-terminus with an amide cap.

Design of NK-2 Receptor Antagonists Requiring Subtype Selectivity and High Affinity

The structure-activity relationship established by McElroy et al. (1992) demonstrates that the Boc-Arg-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 sequence (GR 83074) achieves NK-2 pKB = 8.23 with 340-fold selectivity over NK-1 and no NK-3 activity [1]. The N-terminal Boc group was essential: its removal reduced NK-2 affinity approximately 200-fold (pKB 5.9). The C-terminal Nle-NH2 contributes to the pharmacophore; substitution at this position alters receptor selectivity. For medicinal chemistry programs targeting neurokinin receptors, Boc-Nle-NH2 is a required building block for constructing the C-terminus of this validated antagonist scaffold. The in vivo efficacy has been confirmed: intravenous administration of 0.3 μmol/kg in guinea-pigs produced marked antagonism of NK-2 agonist-induced bronchoconstriction [1].

Proteolytically Stabilized Immunomodulatory Peptides with Extended Serum Half-Life

For peptide sequences intended for in vivo immunomodulation where serum stability is a critical performance parameter, incorporation of norleucine at internal positions provides a quantifiable stability advantage. The thymopentin analog study demonstrated that norleucine at position 2 extends human serum half-life by 3–4-fold relative to the native sequence, while N-methylnorleucine confers complete stability [1]. Boc-Nle-NH2 enables introduction of norleucine at the C-terminus with the metabolically stabilizing amide cap, combining the proteolytic resistance of the unnatural amino acid side chain with carboxypeptidase resistance from C-terminal amidation . This dual stability mechanism makes it the building block of choice for therapeutic peptide candidates requiring extended circulation times.

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